molecular formula C16H17ClNO3P-2 B12851966 Diphenylpyrrolidine-2-phosphonatehcl

Diphenylpyrrolidine-2-phosphonatehcl

Cat. No.: B12851966
M. Wt: 337.74 g/mol
InChI Key: MOPHBVLKIGVONG-UHFFFAOYSA-L
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Description

Diphenylpyrrolidine-2-phosphonate hydrochloride is a compound that features a pyrrolidine ring substituted with diphenyl and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide . The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of diphenylpyrrolidine-2-phosphonate hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenylpyrrolidine-2-phosphonate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can modify the pyrrolidine ring or the phosphonate group.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Reduced forms of the pyrrolidine ring or phosphonate group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diphenylpyrrolidine-2-phosphonate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylpyrrolidine-2-phosphonate hydrochloride is unique due to the combination of the pyrrolidine ring and the diphenyl and phosphonate groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H17ClNO3P-2

Molecular Weight

337.74 g/mol

IUPAC Name

(1,2-diphenylpyrrolidin-2-yl)-dioxido-oxo-λ5-phosphane;hydrochloride

InChI

InChI=1S/C16H18NO3P.ClH/c18-21(19,20)16(14-8-3-1-4-9-14)12-7-13-17(16)15-10-5-2-6-11-15;/h1-6,8-11H,7,12-13H2,(H2,18,19,20);1H/p-2

InChI Key

MOPHBVLKIGVONG-UHFFFAOYSA-L

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)(C3=CC=CC=C3)P(=O)([O-])[O-].Cl

Origin of Product

United States

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